REACTION_SMILES
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[CH2:3]1[O:4][CH2:5][CH2:6][CH2:7]1.[CH3:1][NH2:2].[I:8][c:9]1[c:10]([N:15]=[C:16]=[O:17])[cH:11][cH:12][cH:13][cH:14]1>>[CH3:1][NH:2][C:16]([NH:15][c:10]1[c:9]([I:8])[cH:14][cH:13][cH:12][cH:11]1)=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=Nc1ccccc1I
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Name
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Type
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product
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Smiles
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CNC(=O)Nc1ccccc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |